molecular formula C12H10ClNS B6594601 2-(m-Tolylthio)-6-chloropyridine CAS No. 1242241-04-8

2-(m-Tolylthio)-6-chloropyridine

Cat. No. B6594601
CAS RN: 1242241-04-8
M. Wt: 235.73 g/mol
InChI Key: FXKGAVJBBGUZPF-UHFFFAOYSA-N
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Description

2-(m-Tolylthio)-6-chloropyridine is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 . It is also known by its English name 2-(m-Tolylthio)-6-chloropyrazine .


Synthesis Analysis

While specific synthesis methods for 2-(m-Tolylthio)-6-chloropyridine were not found, there are related studies that might provide insight. For instance, a paper discusses a novel disulfide-directed Csp2–H hydroxylation cascade reaction strategy catalyzed by Cu2(TPTC), a metal–organic framework material with binuclear Cu(II) paddlewheel nodes . This strategy can effectively catalyze the coupling reaction of disulfide and arylboronic acid, and realize the disulfide-directed Csp2–H hydroxylation reaction .


Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, the compound may be involved in a disulfide-directed Csp2–H hydroxylation cascade reaction strategy . This reaction proceeded well under Cu2(TPTC) MOF catalyst with good yields .

Future Directions

While specific future directions for 2-(m-Tolylthio)-6-chloropyridine were not found, the compound’s potential involvement in novel chemical reactions like the disulfide-directed Csp2–H hydroxylation cascade reaction strategy suggests it could be of interest in future research .

properties

IUPAC Name

2-chloro-6-(3-methylphenyl)sulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c1-9-4-2-5-10(8-9)15-12-7-3-6-11(13)14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKGAVJBBGUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272190
Record name 2-Chloro-6-[(3-methylphenyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(m-Tolylthio)-6-chloropyridine

CAS RN

1242241-04-8
Record name 2-Chloro-6-[(3-methylphenyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242241-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-[(3-methylphenyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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